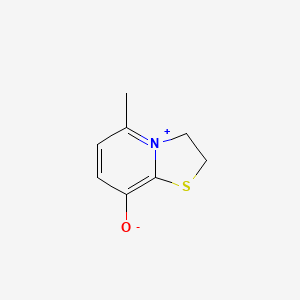![molecular formula C10H8O B14700324 3H-Naphtho[1,8a-b]oxirene CAS No. 23136-53-0](/img/structure/B14700324.png)
3H-Naphtho[1,8a-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphtho[1,8a-b]oxirene: is a chemical compound with the molecular formula C₁₀H₈O. It is a member of the oxirene family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a fused naphthalene ring system. The compound has a molecular weight of 144.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Naphtho[1,8a-b]oxirene typically involves photochemical reactions. One common method is the photochemical cyclization of naphthalene derivatives. This process involves the irradiation of naphthalene with ultraviolet light in the presence of a suitable photosensitizer, leading to the formation of the oxirene ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale photochemical reactors that can handle the necessary ultraviolet light exposure and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3H-Naphtho[1,8a-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: 3H-Naphtho[1,8a-b]oxirene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and photochemical processes .
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds have been explored for their potential antimicrobial and anticancer properties .
Industry: In industry, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3H-Naphtho[1,8a-b]oxirene primarily involves its photochemical properties. Upon exposure to ultraviolet light, the compound undergoes a cyclization reaction, forming reactive intermediates. These intermediates can further react to form various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Naphtho[1,2-b]benzofuran: Similar in structure but contains a benzofuran ring instead of an oxirene ring.
Naphtho[2,1-b]pyran: Contains a pyran ring and exhibits different photochemical properties.
Uniqueness: 3H-Naphtho[1,8a-b]oxirene is unique due to its oxirene ring, which imparts distinct photochemical reactivity. This makes it particularly valuable in photochemical studies and applications .
Properties
CAS No. |
23136-53-0 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3H-naphtho[1,8a-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-7-10-8(4-1)5-3-6-9(10)11-10/h1-2,4-7H,3H2 |
InChI Key |
JLDPESYDRQPGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC23C(=C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


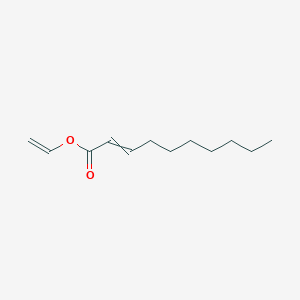

![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)


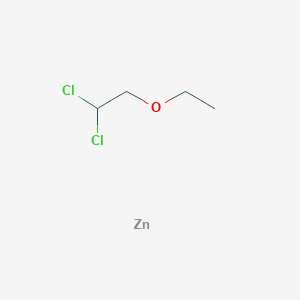
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

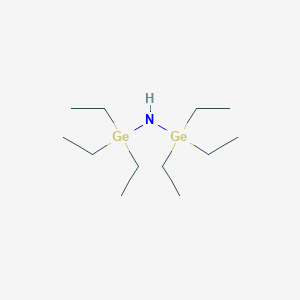
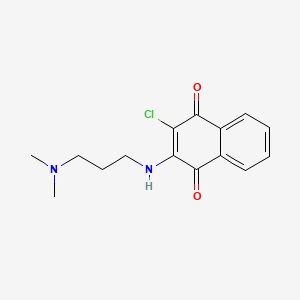

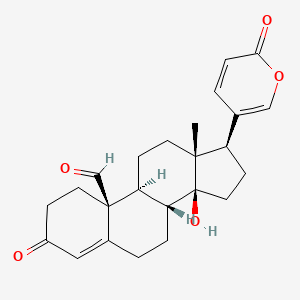
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
